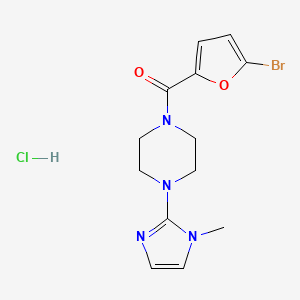

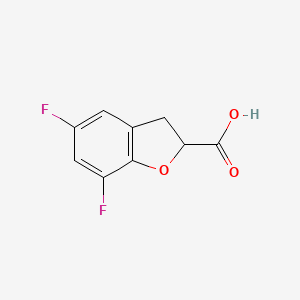

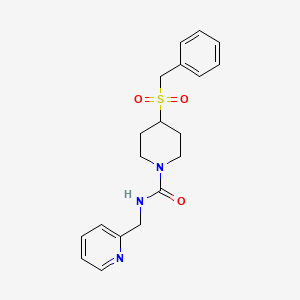

![molecular formula C9H12N2 B2940084 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1823882-07-0](/img/structure/B2940084.png)

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are related to the compound , has been reported in the literature . The starting material, 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine, was reacted with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 6-chloro-2,3-dihydro-3,3-dimethyl-1H-Pyrrolo [3,2-b]pyridine, have been reported. It has a predicted boiling point of 267.3±40.0 °C and a predicted density of 1.154±0.06 g/cm3 .科学的研究の応用

Synthesis and Chemical Interactions

- 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine derivatives have been synthesized through various chemical reactions, demonstrating their potential in creating complex heterocyclic compounds. For example, a study by Yavari, Sabbaghan, and Hossaini (2006) showed that pyridine reacts with hexachloroacetone to produce indolizines, highlighting its role in synthesizing bridgehead N-heterocycles (Yavari, Sabbaghan, & Hossaini, 2006).

- Another study by Jeschke et al. (2005) reported the synthesis of racemic 3,4a-dimethyl-4a,5a,8a,8b-tetrahydro-6H-pyrrolo[3',4':4,5]furo[3,2-b]pyridine-6,8(7H)-diones, which showed strong efficacy against parasitic nematodes (Jeschke et al., 2005).

Pharmacological Applications

- In a study by Dionne et al. (1986), N,N-dimethyl-6,7,8,9-tetrahydro-3H,10H-pyrrolo[3,2-a] carbazol-7-amine, a pyrrolo analogue, was investigated for its in vitro inotropic activity, demonstrating its potential in cardiac therapeutics (Dionne et al., 1986).

- A more recent study by Mallisetty et al. (2023) focused on pyrrolyl-pyridine heterocyclic compounds, highlighting their significant anticancer activity against human cervical and breast cancer cell lines (Mallisetty et al., 2023).

Novel Synthesis Methods

- The research by Chudinov et al. (2007) on novel routes to N-amino-1H-pyrrolo[2,3-b]pyridines from α-hydroxyarylalkyl ketones and hydrazines provides insights into innovative synthetic methods for creating these compounds (Chudinov et al., 2007).

作用機序

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

These could include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .

Pharmacokinetics

Similar compounds have shown stability in both simulated gastric fluid and simulated intestinal fluid , suggesting that they may have good bioavailability.

Result of Action

Similar compounds have shown a wide range of biological activities, suggesting that the effects could be diverse depending on the specific target and cellular context .

将来の方向性

The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives could involve further exploration of their potential as FGFR inhibitors, given their potent activities against FGFR1, 2, and 3 . This could include the development of new synthetic methods, further investigation of their biological activities, and the design and synthesis of new leads to treat various diseases .

特性

IUPAC Name |

3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-9(2)6-11-8-3-4-10-5-7(8)9/h3-5,11H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPWUOBCYJSJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=NC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

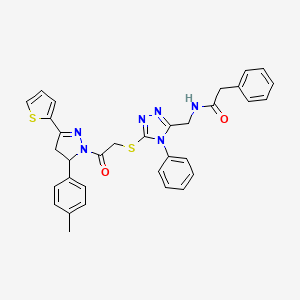

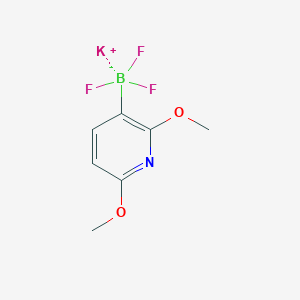

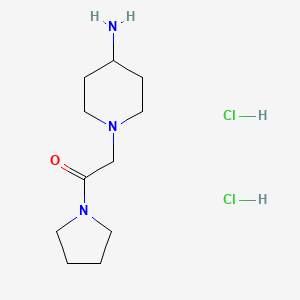

![N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2940007.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2940021.png)